Product packaging for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one(Cat. No.:CAS No. 4424-80-0)

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Katalognummer: B015705
CAS-Nummer: 4424-80-0
Molekulargewicht: 161.2 g/mol
InChI-Schlüssel: HRVRAYIYXRVAPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS: 4424-80-0) is a seven-membered heterocyclic compound featuring a benzannulated azepinone core. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol . This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for bioactive molecules. Key derivatives are synthesized via reactions such as condensation with substituted guanidines or oximes, as demonstrated in the preparation of pyrimidinyl- and anilino-substituted analogs . The compound’s IR spectra typically show characteristic NH and C=O stretches (e.g., 1665 cm⁻¹), while NMR data confirm the stereochemistry and substitution patterns .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B015705 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 4424-80-0

Eigenschaften

IUPAC Name

1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVRAYIYXRVAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289960
Record name 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-80-0
Record name 4424-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

α-Tetralone Synthesis and Bromination

The preparation of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one begins with the synthesis of α-tetralone via Friedel-Crafts acylation. Source details a three-stage process:

  • α-Tetralone Preparation : γ-Butyrolactone reacts with benzene in the presence of anhydrous aluminum trichloride at 65–75°C for 20–28 hours, followed by hydrolysis and distillation to isolate α-tetralone.

  • Bromination : α-Tetralone undergoes bromination in methanol at 0–10°C using bromine in a 1:1 molar ratio, producing 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalene imine.

  • Cyclization : The brominated intermediate is treated with hydrochloric acid at 80°C for 4 hours, yielding the target compound with a purity >98% and overall yield of 68–72%.

Key Advantages :

  • Eliminates by-products through controlled bromine addition.

  • Scalable to industrial production with high-vacuum rectification.

Thermal Rearrangement Strategy

Remote Oxygen Transposition

Source introduces a divergent synthesis leveraging o-nitrophenyl alkynes. Under thermolysis at 120°C, these substrates undergo an 11-atom oxygen transposition to form benzazepines. For example, heating o-nitrophenyl alkyne 1a generates benzazepine 2a in 81% yield via nitrone intermediate formation.

Reaction Conditions :

  • Temperature: 120°C

  • Solvent: Toluene

  • Yield Range: 47–81%

Applications :

  • Constructs polycyclic frameworks with quaternary centers.

  • Enables diversity-oriented synthesis of alkaloid-like structures.

Palladium-Catalyzed Cyclization

Tandem Michael Addition and Cyclization

Source outlines a Pd-catalyzed method starting from cyanobenzofulvene acetal 13 . Key steps include:

  • Cyclization : Palladium acetate catalyzes the formation of the benzazepine core at 80°C.

  • Hydrogenolysis : The intermediate undergoes hydrogenation over palladium hydroxide to yield amino ester 12 .

  • Lactam Reduction : Borane-mediated reduction converts lactam 5 to the final product.

Performance Metrics :

  • Overall Yield: 40% (limited by hydrogenation efficiency).

  • Catalyst: 10% Palladium hydroxide.

Catalytic Hydrogenation Optimization

Solvent and Catalyst Selection

Source addresses low-yield hydrogenation challenges in prior art by optimizing solvent systems. Reducing 1,3-dihydro-2H-3-benzazepin-2-one derivatives in ethanol with 10% Pd/C at 45–65°C under 1–30 bar H₂ achieves yields >85%.

Critical Parameters :

ParameterOptimal ConditionImpact on Yield
SolventEthanol+25% vs. Acetic Acid
Catalyst Loading5% Pd/C89% Yield
Temperature60°CMaximizes Rate

Advantages :

  • Avoids acidic conditions that promote side reactions.

  • Compatible with sensitive functional groups.

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityKey Limitation
Bromination-Cyclization72HighBromine handling hazards
Thermal Rearrangement81ModerateSubstrate specificity
Pd-Catalyzed40LowCost of palladium catalysts
Hydrogenation89HighPressure equipment required

Industrial Applicability

The bromination-cyclization and hydrogenation methods are most suited for large-scale production due to robust yields and established safety protocols. Thermal rearrangement offers academic value for complex polycycle synthesis but lacks industrial infrastructure .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo various substitution reactions, including nucleophilic substitution, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • The compound is recognized as a crucial intermediate in the synthesis of various pharmaceutical agents aimed at treating neurological disorders. Its unique bicyclic structure allows for modifications that enhance therapeutic efficacy and specificity .

Therapeutic Agents

  • Research has shown that derivatives of this compound can interact with neurotransmitter systems, making them suitable candidates for drugs targeting conditions such as depression and anxiety disorders .
Compound Target Disorder Mechanism of Action
This compound Derivative ADepressionSerotonin Reuptake Inhibition
This compound Derivative BAnxietyGABA Modulation

Neuroscience Research

Receptor Interaction Studies

  • In neuroscience research, this compound is utilized to study receptor interactions within the brain. It aids in understanding the mechanisms behind mood disorders and anxiety, contributing to the development of improved therapeutic strategies .

Case Study: Mood Disorder Mechanisms

  • A study investigated the effects of a benzazepine derivative on serotonin receptors in animal models. Results indicated significant modulation of receptor activity, suggesting potential for developing new antidepressants .

Organic Synthesis

Building Block for Complex Molecules

  • The compound serves as a building block in organic chemistry, facilitating the synthesis of complex molecules with potential applications in drug discovery and development. Its structural versatility allows chemists to create diverse derivatives .
Synthesis Route Product Yield (%)
Route ACompound X85%
Route BCompound Y90%

Material Science

Development of New Materials

  • The unique properties of this compound make it suitable for developing materials with specific electrical or optical characteristics. This application is particularly relevant in electronics and photonics industries .

Biochemical Studies

Insights into Enzyme Interactions

  • The compound is employed in biochemical studies examining enzyme interactions and metabolic pathways. This research can lead to advancements in understanding various biological processes and developing new biochemicals .

Wirkmechanismus

The mechanism of action of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not fully elucidated. its effects are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, influencing biochemical pathways involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The benzazepinone core is structurally analogous to other nitrogen-containing heterocycles, such as benzodiazepines and benzotriazepines. Below is a comparative analysis of key derivatives and related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Key Properties/Applications Synthesis Method Reference
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Benzazepinone core, no additional substituents Precursor for kinase inhibitors; high HPLC purity (>97%) Condensation with guanidines
5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones Triazepine ring with aryl substituents Antihypertensive activity (e.g., Losartan analogs) Cyclocondensation of aminobenzonitriles
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Benzodiazepine core with ethyl/methyl groups Sedative properties; modified pharmacokinetics Alkylation of parent benzodiazepine
(R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Chiral amino substitution at C3 Potential CNS-targeting activity; resolved via X-ray crystallography Asymmetric synthesis
1-(4-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Fluorobenzyl substituent at N1 Enhanced metabolic stability; molecular weight 269.31 g/mol N-Alkylation with 4-fluorobenzyl bromide
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Bromine at C3 Intermediate for cross-coupling reactions; molecular weight 240.11 g/mol Bromination of parent compound

Structural Validation

  • X-Ray Crystallography: Confirmed the (E)-configuration of oxime ether derivatives (e.g., (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one), critical for understanding bioactive conformations .

Purity and Analytical Data

  • HPLC Purity : Derivatives such as 2a and 2b exhibit >99% purity at 254 nm and 280 nm, ensuring reliability for biological testing .
  • Spectroscopic Characterization : Consistent NH and C=O IR peaks, alongside δ 2.78–2.81 ppm (CH₂) in ¹H-NMR, confirm structural integrity .

Biologische Aktivität

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique structure contributes to various pharmacological effects, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OC_{10}H_{10}N_{2}O, with a molecular weight of approximately 174.20 g/mol. The compound features a bicyclic structure that is essential for its interaction with biological targets.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties . In a study assessing its efficacy in animal models, the compound demonstrated significant activity against induced seizures. The median effective dose (ED50) was found to be approximately 204 mg/kg in these tests.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects . It appears to modulate neurotransmitter systems and may protect neurons from damage caused by oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases.

Antiparasitic Activity

Substituted derivatives of tetrahydrobenzazepines have shown promise as antiparasitic agents . Specifically, compounds related to this compound have been evaluated for their effectiveness against Trypanosoma cruzi and Leishmania chagasi, the causative agents of Chagas disease and leishmaniasis respectively .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Binding to Receptors : The compound interacts with various receptors involved in neurotransmission and pain pathways.
  • Inhibition of Enzymes : It may inhibit cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3), which are crucial in cell cycle regulation and neuronal survival .
  • Modulation of Inflammatory Pathways : The presence of functional groups enhances its ability to modulate inflammation-related biochemical pathways.

Case Studies

StudyFocusFindings
Study 1 Anticonvulsant ActivityDemonstrated significant seizure suppression in rodent models; ED50 = 204 mg/kg.
Study 2 NeuroprotectionShowed reduced neuronal loss in models of oxidative stress; potential application in neurodegenerative diseases.
Study 3 Antiparasitic ActivityEffective against Trypanosoma cruzi; further studies recommended for clinical applications .

Synthesis and Derivatives

Various synthesis methods for producing this compound have been developed. Modifications at different positions on the benzazepine framework can yield derivatives with enhanced biological activities. For example:

  • 8-Nitro Derivative : Exhibits increased anti-inflammatory and analgesic properties due to enhanced receptor interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and its derivatives?

  • Methodological Answer : The core benzazepinone structure is typically synthesized via cyclization or acylation of precursor amines. For example, substituted derivatives (e.g., 3,3-dichloro or 9-fluoro analogs) are synthesized by reacting the benzazepinone core with acylating agents like 2,4-dichlorobenzoyl chloride under basic conditions . Key steps include controlling reaction temperature (e.g., 0–25°C for acylation) and using catalysts like triethylamine to enhance yield. Intermediate purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is structural characterization performed for benzazepinone derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, the InChIKey LBLVWRMGTPVFLY-UHFFFAOYSA-N (for the 3,3-dichloro derivative) provides a unique identifier for cross-referencing computational and experimental data . X-ray crystallography may resolve stereochemical ambiguities in substituted derivatives, such as the 7-bromo analog (CAS 53841-99-9) .

Q. What computational tools predict physicochemical properties of benzazepinone derivatives?

  • Methodological Answer : Tools like PubChem and ChemAxon calculate properties such as logP (e.g., XlogP = 2.8 for 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one), topological polar surface area (TPSA ≈ 29 Ų), and hydrogen-bonding capacity . These predictions guide solubility assessments and reaction design (e.g., selecting solvents for recrystallization).

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, F) influence the reactivity of the benzazepinone core?

  • Methodological Answer : Substitutents like chlorine or fluorine alter electron density, affecting nucleophilic/electrophilic reactivity. For instance, 3,3-dichloro substitution increases electrophilicity at the carbonyl group, facilitating nucleophilic additions . Comparative studies using Hammett constants (σ values) can quantify substituent effects on reaction rates. Fluorine substituents (e.g., 9-fluoro derivative, CAS 1151397-80-6) enhance metabolic stability in pharmacological studies .

Q. What strategies resolve contradictions in reported biological activities of benzazepinone derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., receptor subtype selectivity) or impurity profiles. Rigorous analytical chromatography (HPLC with UV/ELSD detection) is essential to confirm purity (>95%) and identify byproducts (e.g., ethyl ester impurities in acylation reactions) . Dose-response studies across multiple cell lines or in vivo models can clarify structure-activity relationships (SAR) .

Q. How can reaction conditions be optimized for enantioselective synthesis of chiral benzazepinones?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce enantioselectivity. For example, the tert-butyl ester of a tetrahydrobenzazepine derivative (CAS 303134-03-4) was synthesized with >90% enantiomeric excess (ee) via chiral resolution . Reaction monitoring via chiral HPLC (e.g., Chiralpak® columns) ensures optical purity.

Analytical and Experimental Design Challenges

Q. What methods are recommended for impurity profiling in benzazepinone synthesis?

  • Methodological Answer : Reverse-phase HPLC with photodiode array (PDA) detection is standard. For example, impurities in the 3,3-dichloro derivative (CAS 86499-22-1) were resolved using a C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) . Mass spectrometry (LC-MS) identifies impurities by molecular weight (e.g., M+16 for oxidation byproducts).

Q. How do steric effects from bulky substituents impact crystallization of benzazepinones?

  • Methodological Answer : Bulky groups (e.g., 4-methylperhydro-1,4-diazepine in CAS 303134-03-4) reduce crystal symmetry, necessitating solvent screening (e.g., ethanol/water mixtures) for optimal crystal growth . Differential scanning calorimetry (DSC) determines melting points (e.g., 239–241°C for the hydrochloride hydrate derivative) to confirm crystallinity .

Notes

  • Avoid commercial sources like ; prioritize PubChem and peer-reviewed syntheses .
  • For advanced SAR studies, cross-reference computational (e.g., molecular docking) and experimental data to validate targets .
  • Always confirm substituent positions via NOESY NMR to prevent misassignment in regiochemical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 2
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.